Edelfosine
Overview
Description
Edelfosine, also known as 2-methoxy-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate, is a synthetic alkyl-lysophospholipid. It is recognized for its antineoplastic (anti-cancer) properties. Unlike many traditional chemotherapeutic agents, this compound incorporates into the cell membrane rather than targeting DNA. This unique mechanism allows it to selectively induce apoptosis in tumor cells while sparing healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of edelfosine involves the reaction of 2-methoxy-3-(octadecyloxy)propyl chloride with 2-(trimethylazaniumyl)ethyl phosphate. The reaction typically occurs under mild conditions, with the use of a base such as triethylamine to facilitate the formation of the phospholipid bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the compound’s purity and efficacy. Techniques such as column chromatography and recrystallization are commonly employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Edelfosine undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the alkyl chain, potentially altering the compound’s biological activity.
Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of various analogs with different properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and bases such as sodium hydroxide. The reactions typically occur under controlled temperatures to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include various analogs of this compound, each with unique biological activities. These analogs are often studied for their potential therapeutic applications .
Scientific Research Applications
Edelfosine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of alkyl-lysophospholipids.
Biology: Researchers use this compound to investigate cell membrane dynamics and apoptosis mechanisms.
Medicine: this compound is studied for its potential to treat various cancers, including leukemia, breast cancer, and ovarian cancer. .
Industry: The compound is used in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
Edelfosine exerts its effects by incorporating into the cell membrane and selectively inducing apoptosis in tumor cells. It activates the Fas/CD95 cell death receptor and inhibits the MAPK/ERK mitogenic pathway and the Akt/protein kinase B survival pathway. Additionally, this compound modulates gene expression by affecting transcription factors, leading to changes in cell behavior .
Comparison with Similar Compounds
Edelfosine is often compared with other alkyl-lysophospholipids such as miltefosine and perifosine. While all these compounds share a similar mechanism of action, this compound is unique in its ability to selectively target tumor cells without affecting healthy cells. This selectivity makes it a promising candidate for cancer therapy .
List of Similar Compounds
Miltefosine: Another alkyl-lysophospholipid with antineoplastic properties.
Perifosine: Similar to this compound, it targets cell membranes and induces apoptosis.
Erufosine: An alkylphosphocholine with differential toxicity to human cells.
This compound’s unique properties and wide range of applications make it a valuable compound in scientific research and therapeutic development.
Properties
IUPAC Name |
(2-methoxy-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFRGQHAERHWKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H58NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045766 | |
Record name | Edelfosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70641-51-9, 65492-82-2 | |
Record name | Edelfosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70641-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Edelfosine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070641519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC343649 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343649 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | EDELFOSINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324368 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Edelfosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EDELFOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y6SNA8L5S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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